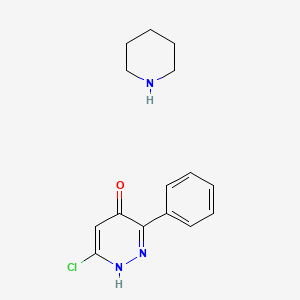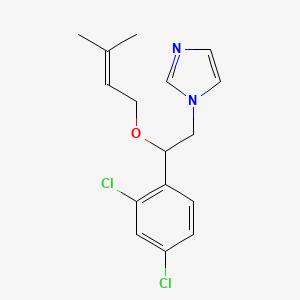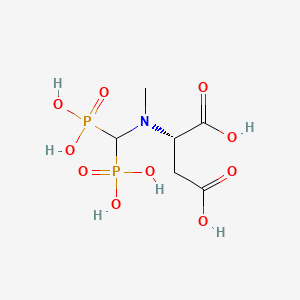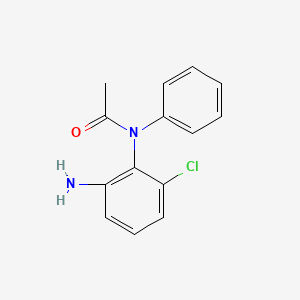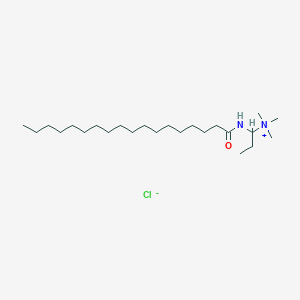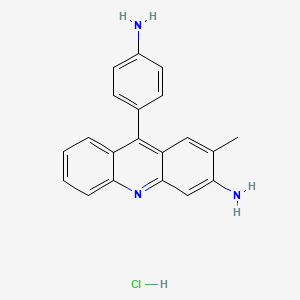
9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride is a chemical compound that belongs to the acridine family Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-methylacridin-3-amine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The final step involves the formation of the monohydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antiseptic properties.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other acridine derivatives
Propiedades
Número CAS |
38475-96-6 |
|---|---|
Fórmula molecular |
C20H18ClN3 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
9-(4-aminophenyl)-2-methylacridin-3-amine;hydrochloride |
InChI |
InChI=1S/C20H17N3.ClH/c1-12-10-16-19(11-17(12)22)23-18-5-3-2-4-15(18)20(16)13-6-8-14(21)9-7-13;/h2-11H,21-22H2,1H3;1H |
Clave InChI |
VDAIXKMDNWTBBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1N)C4=CC=C(C=C4)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


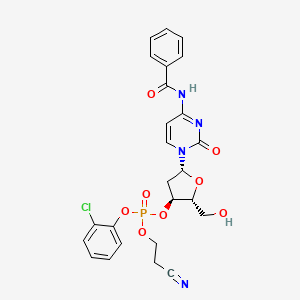
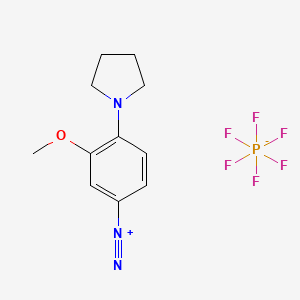
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

